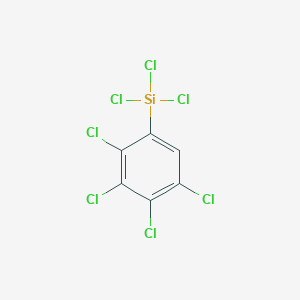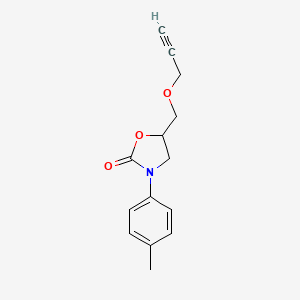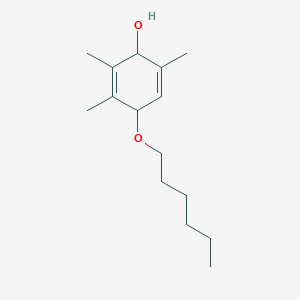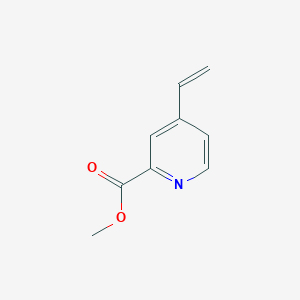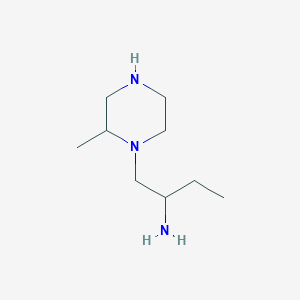![molecular formula C10H14O B13825655 6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethylbicyclo[3.2.1]oct-6-en-8-one is a bicyclic ketone with the molecular formula C10H14O. This compound is characterized by its unique bicyclo[3.2.1]octane framework, which includes a double bond and two methyl groups at the 6th and 7th positions. The structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the dehydrohalogenation of keto iodides, which can be achieved by treating a mixture of mesylates with sodium iodide in refluxing acetone . This process leads to the formation of the desired bicyclic ketone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6,7-D
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one |
InChI |
InChI=1S/C10H14O/c1-6-7(2)9-5-3-4-8(6)10(9)11/h8-9H,3-5H2,1-2H3 |
InChI Key |
BLUUYOAQSCSEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2CCCC1C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


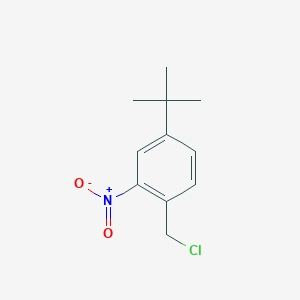
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
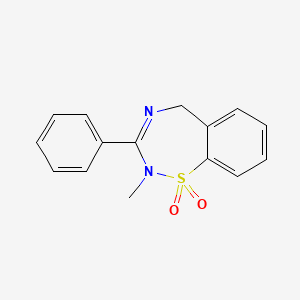
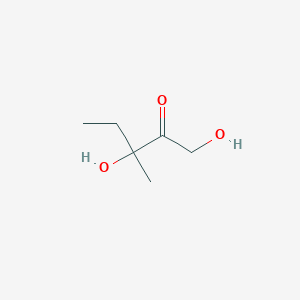
![(S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13825612.png)
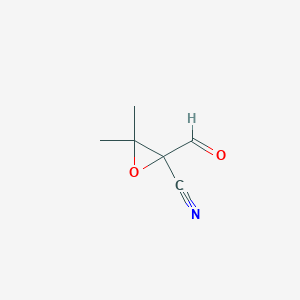

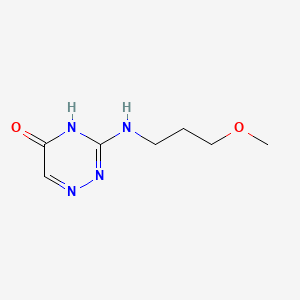
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
